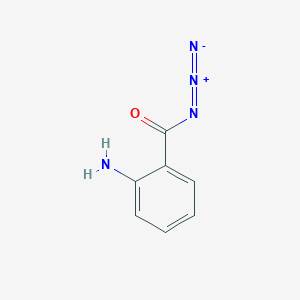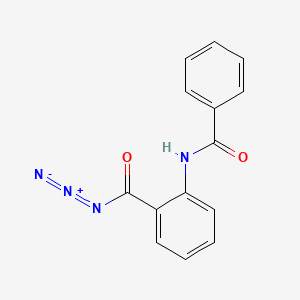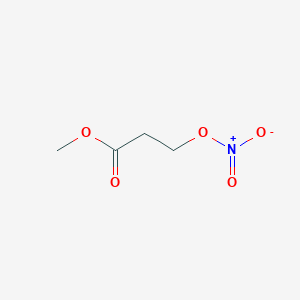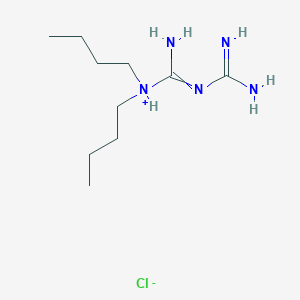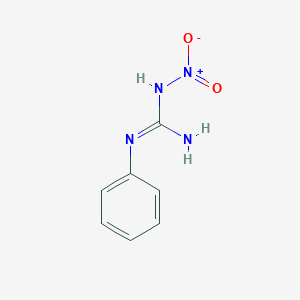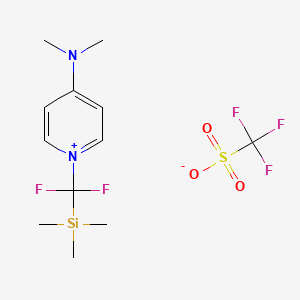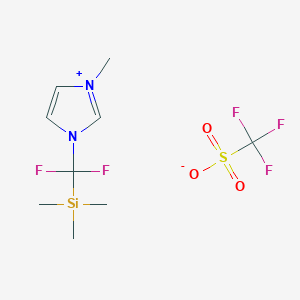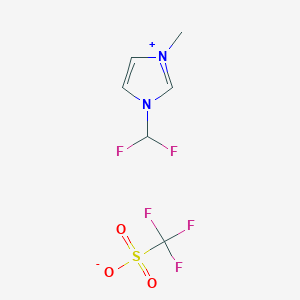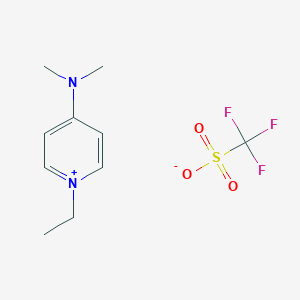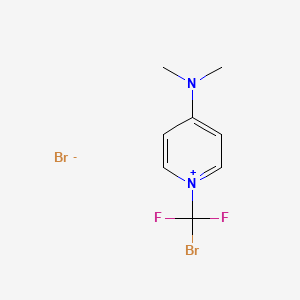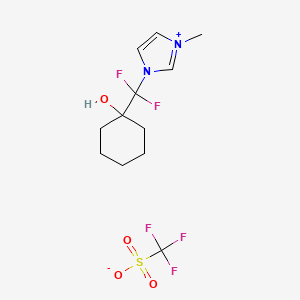
1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate is a complex organic compound characterized by the presence of a difluorocyclohexanol group attached to a methylimidazolium core, with a triflate anion
Vorbereitungsmethoden
The synthesis of 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate typically involves multiple steps, starting with the preparation of the difluorocyclohexanol precursor. This is followed by the introduction of the methylimidazolium group through a series of nucleophilic substitution reactions. The final step involves the incorporation of the triflate anion, often achieved through ion exchange reactions under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the development of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate involves its interaction with molecular targets through its functional groups. The difluorocyclohexanol moiety can engage in hydrogen bonding and hydrophobic interactions, while the methylimidazolium core can participate in ionic and π-π interactions. These interactions influence various molecular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, such as 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-2-phenylimidazole, 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate stands out due to its unique triflate anion, which imparts distinct chemical properties and reactivity. Other similar compounds include various difluorocyclohexanol derivatives and imidazolium-based ionic liquids, each with their own unique set of properties and applications.
Eigenschaften
IUPAC Name |
1-[difluoro-(3-methylimidazol-3-ium-1-yl)methyl]cyclohexan-1-ol;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2N2O.CHF3O3S/c1-14-7-8-15(9-14)11(12,13)10(16)5-3-2-4-6-10;2-1(3,4)8(5,6)7/h7-9,16H,2-6H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIOUOHTBHXFAB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(C2(CCCCC2)O)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F5N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[Amino-(cyanoamino)methylidene]amino]benzoic acid](/img/structure/B8047418.png)
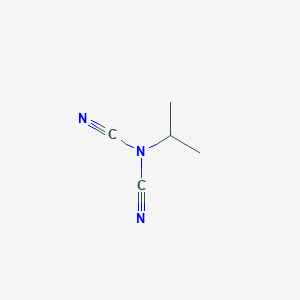
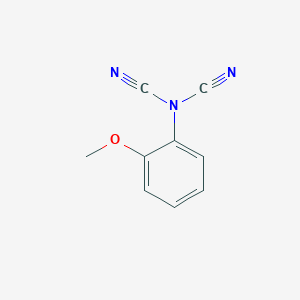
![1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine](/img/structure/B8047435.png)
